3-Chloro-5-(difluoromethyl)phenol
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Overview
Description
3-Chloro-5-(difluoromethyl)phenol is an organic compound with the molecular formula C7H5ClF2O. It is a colorless to pale yellow crystalline solid with a melting point of approximately 55-58°C . This compound is known for its low solubility in water but is soluble in most organic solvents such as ethers, alcohols, and ketones . It is commonly used as an antiseptic and can be found in various disinfectants and pharmaceutical preparations .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 3-Chloro-5-(difluoromethyl)phenol involves the chlorination of 3-Trifluoromethylphenol. This process typically involves the substitution of one of the hydrogen atoms with a chlorine atom . The reaction conditions often include the use of chlorinating agents and appropriate solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(difluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, potentially altering its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or difluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
3-Chloro-5-(difluoromethyl)phenol has diverse applications in scientific research:
Mechanism of Action
The precise mechanism of action of 3-Chloro-5-(difluoromethyl)phenol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antiseptic properties may involve the disruption of microbial cell membranes or interference with essential enzymatic processes . Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 3-Chloro-5-(trifluoromethyl)phenol
- 3-Chloro-5-(fluoromethyl)phenol
- 3-Chloro-5-(methyl)phenol
Comparison: Compared to its analogs, 3-Chloro-5-(difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1261777-16-5 |
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Molecular Formula |
C7H5ClF2O |
Molecular Weight |
178.56 g/mol |
IUPAC Name |
3-chloro-5-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H5ClF2O/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7,11H |
InChI Key |
IQUYWTWUOCNOEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C(F)F |
Origin of Product |
United States |
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